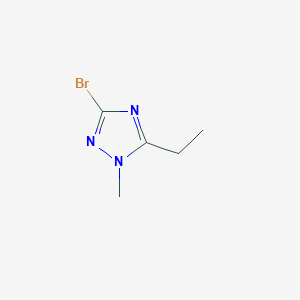
4-Bromo-1-(methylsulfinyl)-2-(trifluoromethyl)benzene
Overview
Description
The compound “4-Bromo-1-(methylsulfinyl)-2-(trifluoromethyl)benzene” is likely a derivative of benzene, which is a simple aromatic ring (C6H6). The “4-Bromo” indicates the presence of a bromine atom attached to the fourth carbon of the benzene ring. The “1-(methylsulfinyl)” suggests a methylsulfinyl group (CH3-SO-) attached to the first carbon, and “2-(trifluoromethyl)” indicates a trifluoromethyl group (CF3) attached to the second carbon .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the bromine, methylsulfinyl, and trifluoromethyl groups in the correct positions on the benzene ring. This could potentially be achieved through various organic chemistry reactions such as electrophilic aromatic substitution or nucleophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of this compound would be based on the benzene ring, with the various groups attached at the specified positions. The presence of these groups would likely cause the molecule to be polar, and they could also influence its reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on the nature of the substituents and their positions on the benzene ring. For example, the bromine atom might make the compound susceptible to reactions such as nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the nature of the substituents and their positions on the benzene ring. For example, the presence of the bromine and trifluoromethyl groups could potentially increase the compound’s density and boiling point compared to benzene .Scientific Research Applications
Solvent Effects in Bromine Atom-Transfer Radical Addition
A study explored the solvent effects on bromine atom-transfer radical addition reactions. The addition of ethyl bromoacetate and 1-octene with triethylborane in various solvents, including water, DMF, DMSO, 2,2,2-trifluoroethanol, and 1,1,1,3,3,3-hexafluoro-2-propanol, was examined. This research highlights the importance of solvent polarity in these reactions, with polar solvents tending to lower the relative energies of transition states (Yorimitsu et al., 2001).
Structural Analysis of Bromophenyl Derivatives
Research on the molecular structure of bromophenyl derivatives, such as 2-(4-Bromophenyl)-5-fluoro-3-methylsulfinyl-1-benzofuran, revealed details about the arrangement of atoms and molecules, including hydrogen bonds and halogen bonds. These insights are crucial for understanding the properties and potential applications of these compounds (Choi et al., 2009).
Bromophenol Derivatives in Enzyme Inhibition
A study focused on synthesizing bromophenol derivatives, including those related to 4-Bromo-1-(methylsulfinyl)-2-(trifluoromethyl)benzene, to test their inhibition potential against enzymes like acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These compounds could have implications in designing potent and selective enzyme inhibitors (Bayrak et al., 2019).
Aryne Generation from Polymer-bound Reagents
Research into the generation of arynes from polymer-bound reagents, including derivatives of this compound, has been explored. This study contributes to the understanding of arynes' formation and their potential applications in various chemical reactions (Gavina et al., 1986).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-bromo-1-methylsulfinyl-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3OS/c1-14(13)7-3-2-5(9)4-6(7)8(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUFDSAGFWUZHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=C(C=C(C=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



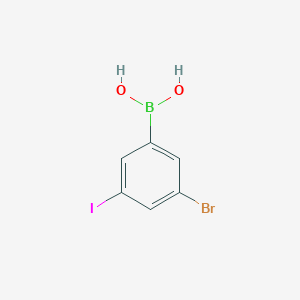
![Tert-butyl 4-[(2,6-difluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B1528198.png)
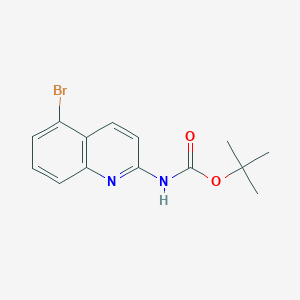
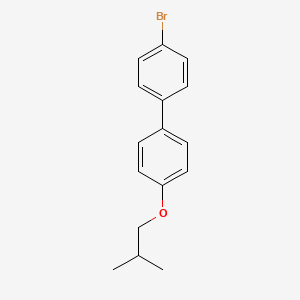
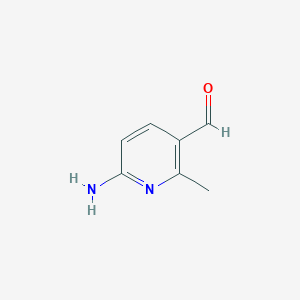

![4-[2-(Benzyloxy)-4-fluorophenyl]-3-hydroxybenzoic acid](/img/structure/B1528207.png)
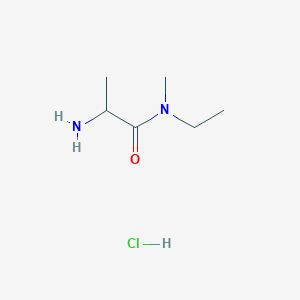

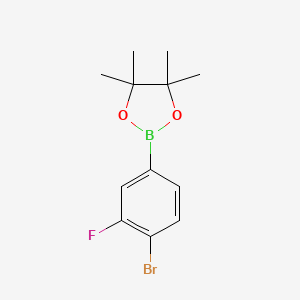

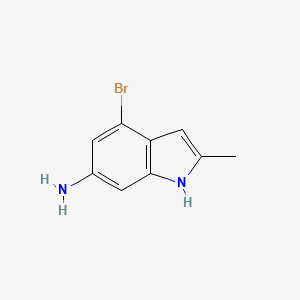
![6-Bromo-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1528219.png)
